5,6-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5,6-dimethyl-3-phenyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-11(2)19-16-12(3)13(4)20-17-15(10-18-21(16)17)14-8-6-5-7-9-14/h5-11,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKQHMVUNYUCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazole with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the carbon of the aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[1,5-a]pyrimidine core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,6-Dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antitrypanosomal agent and other therapeutic applications.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying biochemical pathways and mechanisms.
Industrial Applications: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amines exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structural analogs:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations :
Position 3 Substituents: 3-Phenyl vs. 3-(4-Fluorophenyl): Fluorination at the 4-position of the phenyl ring (e.g., in ) enhances M.tb inhibition, likely due to improved target binding and electron-withdrawing effects . The non-fluorinated 3-phenyl group in the target compound may reduce potency but improve synthetic accessibility.
Position 5 and 6 Substituents :
- 5,6-Dimethyl groups (target compound) vs. 5-aryl/heteroaryl (e.g., 5-phenyl in ): Dimethyl substituents reduce steric flexibility but may enhance metabolic stability by blocking oxidation sites .
N-Substituents :
- N-(propan-2-yl) (target) vs. N-(pyridin-2-ylmethyl) (common in analogs):
- The isopropyl group in the target compound likely enhances blood-brain barrier permeability and oral bioavailability due to increased lipophilicity .
Biological Activity :
- Analogs with 3-(4-F-Ph) and N-(pyridin-2-ylmethyl) (e.g., compound 47 ) exhibit sub-µM M.tb inhibition, whereas the target compound’s activity remains uncharacterized in the evidence.
- hERG liability : Pyridylmethyl-containing derivatives show low hERG inhibition, critical for cardiac safety .
Research Findings and Implications
- SAR Trends: Fluorine at position 3 and pyridylmethyl at position 7 are optimal for M.tb inhibition . Dimethyl groups at 5/6 (target compound) represent a novel modification; their impact on activity requires further validation.
- Pharmacokinetics :
- The target compound’s isopropyl group may confer longer half-life compared to pyridylmethyl analogs, as seen in microsomal stability studies of related compounds .
Biological Activity
5,6-Dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H20N4
- Molecular Weight : 280.37 g/mol
- LogP : 3.8694
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 1
Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells and modulation of various signaling pathways, including those involved in inflammation and cell proliferation.
Biological Activity and Structure-Activity Relationships (SAR)
A study on a series of pyrazolo[1,5-a]pyrimidine derivatives identified significant variations in biological activity based on structural modifications. The compound exhibited selective antagonistic activity against the 5-HT6 receptor, with a reported inhibition constant (K(i)) ranging from 260 pM to 2.96 μM across various derivatives .
Table 1: Summary of Biological Activity Data
| Compound ID | K(i) (pM) | Selectivity Ratio | Target Receptor |
|---|---|---|---|
| D724-0818 | 260 | >5000 | 5-HT6 |
| Other Deriv | 2.96 μM | Variable | Various |
Case Studies and Research Findings
- Inhibition of CDK Activity : In vitro studies demonstrated that the compound effectively inhibits CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines. The mechanism involves binding to the ATP site of the kinase, disrupting its function .
- Anti-inflammatory Effects : Further research has indicated potential anti-inflammatory properties through modulation of NF-kB/AP-1 pathways. Compounds related to pyrazolo[1,5-a]pyrimidines have shown IC50 values below 50 µM in inhibiting LPS-induced inflammatory responses in cellular models .
- Selectivity and Potency : The selectivity profile of the compound suggests minimal off-target effects, making it a promising candidate for further development as a therapeutic agent for conditions like cancer and inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5,6-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via cyclization of pyrazole precursors with enaminones or nitriles under reflux in polar aprotic solvents like pyridine or DMF. For example, refluxing 5-amino-3-phenylpyrazole derivatives with dimethylacetylene dicarboxylate in pyridine for 5–6 hours yields the pyrazolo[1,5-a]pyrimidine core. Subsequent alkylation with isopropylamine introduces the N-(propan-2-yl) group. Optimization includes adjusting molar ratios (e.g., 1:1.2 for amine coupling), temperature (80–120°C), and catalysts (e.g., triethylamine for deprotonation). Purification often involves recrystallization from ethanol or DMF, achieving yields of 60–70% .
Q. How are structural and purity characteristics validated for this compound?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at positions 5 and 6, phenyl at position 3). For example, methyl protons appear as singlets at δ 2.1–2.3 ppm, while aromatic protons show multiplet splitting (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 337.18 for C₁₉H₂₃N₅).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (e.g., C: 67.6%, H: 6.8%, N: 20.8%) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?
- Methodology :
- Solubility : Assessed in solvents like DMSO (>50 mg/mL), ethanol (~10 mg/mL), and water (<1 mg/mL) via saturation shake-flask method.
- Stability : Evaluated under varying pH (2–12) and temperatures (4°C to 40°C) using HPLC to monitor degradation over 72 hours. The compound is stable in neutral DMSO but degrades in acidic conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target binding (e.g., kinase inhibition)?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict interactions with kinases (e.g., CDK9). The dimethyl and phenyl groups enhance hydrophobic interactions with the ATP-binding pocket.
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 3) with inhibitory activity (IC₅₀ values) using partial least squares regression .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodology :
- Assay Standardization : Compare protocols for kinase inhibition (e.g., ATP concentration, incubation time). For instance, IC₅₀ discrepancies may arise from varying ATP levels (1 mM vs. 100 µM).
- Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate cell line authenticity (STR profiling) to rule out cross-contamination .
Q. How are metabolically stable derivatives designed to improve pharmacokinetics?
- Methodology :
- Metabolic Soft Spot Analysis : Use liver microsomes to identify vulnerable sites (e.g., N-dealkylation of the isopropyl group).
- Derivatization : Introduce fluorine atoms or cyclopropyl groups to block oxidative metabolism. For example, replacing N-isopropyl with N-cyclopentyl reduces clearance by 40% in rat models .
Key Considerations for Researchers
- Contradictory Data : Cross-validate spectral data (e.g., ¹³C NMR shifts for methyl groups) against computational predictions (e.g., ACD/Labs software) to resolve structural ambiguities .
- Advanced Characterization : Use X-ray crystallography to confirm absolute stereochemistry if chiral centers are introduced during derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
